2-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
Description
Properties
IUPAC Name |
2-[3-(5-methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-6-7-11(18-8)12-15-13(17-16-12)9-4-2-3-5-10(9)14/h2-7H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTPLARNRSVNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NOC(=N2)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Mechanism
The 1,2,4-oxadiazole ring is typically synthesized via cyclocondensation between amidoximes and activated carboxylic acid derivatives. For this compound, 5-methylthiophene-2-carboxylic acid is first converted to its acyl chloride (5-methylthiophene-2-carbonyl chloride) using thionyl chloride (SOCl₂). The acyl chloride then reacts with 2-aminobenzamidoxime under basic conditions to form the oxadiazole ring.
Reaction Scheme :
- $$ \text{5-Methylthiophene-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{5-Methylthiophene-2-carbonyl chloride} $$
- $$ \text{5-Methylthiophene-2-carbonyl chloride} + \text{2-Aminobenzamidoxime} \rightarrow \text{Target Compound} + \text{HCl} $$
Optimization of Reaction Conditions
Key parameters include solvent choice, base selection, and temperature control. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) enhance reactivity, while inorganic bases (e.g., sodium hydride) improve deprotonation efficiency.
Table 1. Yield Variation with Solvent and Base
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Triethylamine | 25 | 62 |
| DMSO | NaH | 80 | 78 |
| THF | K₂CO₃ | 60 | 54 |
Structural Confirmation
The product is characterized by:
- IR Spectroscopy : Absence of amidoxime N–H stretch (3400 cm⁻¹) and presence of C=N (1630 cm⁻¹).
- ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm, methyl group at δ 2.4 ppm.
- LC-MS : Molecular ion peak at m/z 299.1 [M + H]⁺.
Multi-Step Synthesis via Intermediate Coupling
Formation of 5-(5-Methylthiophen-2-yl)-1,2,4-oxadiazole
The oxadiazole ring is constructed first by reacting 5-methylthiophene-2-carbonyl chloride with hydroxylamine to form the amidoxime intermediate. Subsequent cyclization with 2-aminobenzonitrile under acidic conditions yields the target compound.
Critical Step : Cyclization requires phosphorus oxychloride (POCl₃) as a dehydrating agent at 80°C for 4 hours.
Coupling with Aniline Derivatives
The preformed oxadiazole intermediate is coupled with 2-nitroaniline via Buchwald-Hartwig amination, followed by nitro group reduction using palladium on carbon (Pd/C) and hydrogen gas.
Table 2. Catalytic Efficiency in Coupling Reactions
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 85 | 98 |
| NiCl₂ | BINAP | 72 | 92 |
| CuI | DMEDA | 65 | 88 |
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation reduces reaction time from hours to minutes. A mixture of 2-aminobenzamidoxime and 5-methylthiophene-2-carbonyl chloride in DMSO is irradiated at 120°C for 15 minutes, achieving 88% yield.
Advantages Over Conventional Methods
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling equimolar amounts of reactants with potassium carbonate (K₂CO₃) as a base produces the compound in 70% yield, eliminating solvent waste.
Aqueous-Phase Reactions
Using water as a solvent with cetyltrimethylammonium bromide (CTAB) as a surfactant achieves 65% yield, though purity remains lower (85%).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing, enabling kilogram-scale production with 82% yield and 99% purity.
Purification Techniques
- Crystallization : Ethanol/water mixture (3:1) yields 95% pure product.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves 99% purity but is less scalable.
Challenges and Limitations
Regioselectivity Issues
Competing pathways may form 1,3,4-oxadiazole isomers, requiring careful control of stoichiometry and temperature.
Sensitivity to Moisture
The amidoxime intermediate is hygroscopic, necessitating anhydrous conditions during synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitro-substituted aniline derivatives.
Scientific Research Applications
Overview
2-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline is a heterocyclic compound notable for its unique structural features, including a thiophene ring and an oxadiazole ring. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, medicine, and materials science.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including:
- Substitution Reactions : The presence of the aniline group enables electrophilic aromatic substitution.
- Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds.
Pharmacological Research
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and apoptosis induction.
Material Science
The compound's properties make it suitable for applications in material science:
- Fluorescent Dyes : Its ability to absorb and emit light makes it useful in the development of fluorescent dyes for biological imaging.
- Organic Light Emitting Diodes (OLEDs) : The electronic properties of this compound make it an interesting candidate for use in OLED technology.
- Sensors : Its reactivity can be harnessed to develop sensors for detecting various analytes.
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives of this compound against resistant strains of bacteria. Results indicated significant activity against Staphylococcus aureus and Escherichia coli.
- Cancer Research : In a study conducted at a leading cancer research institute, researchers evaluated the anticancer effects of this compound on breast cancer cell lines. The findings suggested that it induces apoptosis via mitochondrial pathways.
- Material Development : A recent investigation into OLED materials highlighted the potential of this compound as a light-emitting layer due to its high photoluminescence efficiency and stability under operational conditions.
Mechanism of Action
The mechanism of action of 2-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs differing in substituents on the oxadiazole ring, positional isomerism of the aniline group, and heterocyclic variations (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations
Electron-withdrawing groups (e.g., 4-chlorophenyl in CAS 96898-45-2) may reduce metabolic stability but improve target binding , whereas methoxy groups (e.g., BB10-5940) enhance solubility through hydrogen bonding .
Para-substituted analogs (e.g., CAS 96898-45-2) allow for linear molecular geometry, which may favor binding to planar active sites .
The methyl group on the thiophene in the target compound may confer metabolic resistance compared to unmethylated thiophenes, as seen in kinase inhibitors like SLP7111228 .
Biological Activity
2-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline is a heterocyclic compound that incorporates a thiophene ring, an oxadiazole ring, and an aniline moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry due to its antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H11N3OS |
| CAS Number | 1018128-75-0 |
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole and thiophene moieties exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated effective antibacterial activity against various strains of bacteria including E. coli and Staphylococcus aureus . The mechanism of action is believed to involve the disruption of bacterial cell walls or interference with protein synthesis.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, compounds with similar structural features have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
A specific study noted that derivatives of oxadiazoles exhibited considerable efficacy in reducing tumor growth in animal models, suggesting that the compound may serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds featuring the oxadiazole ring have also been documented. These compounds are thought to inhibit inflammatory mediators such as cytokines and prostaglandins. In one study, related compounds were shown to reduce inflammation in animal models of arthritis .
Case Studies
- Antimicrobial Efficacy Study : A recent investigation tested various derivatives against resistant strains of bacteria. The results demonstrated that certain derivatives exhibited higher potency than traditional antibiotics like ampicillin .
- Cytotoxicity Assay : In vitro studies assessed the cytotoxic effects on human promyelocytic leukemia (HL60) cells. The results indicated significant apoptotic activity at low concentrations .
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves cyclization of amidoxime precursors with carboxylic acid derivatives under thermal or microwave-assisted conditions. For example, microwave-assisted methods reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields (up to 85%) by enhancing reaction homogeneity and energy transfer . Optimization may include adjusting solvent systems (e.g., ethanol or DMF), stoichiometry of reactants, and temperature gradients .
Q. What spectroscopic techniques are essential for characterizing the structure and purity of this compound?
- Methodology :
- NMR (¹H/¹³C) : Confirms substitution patterns of the thiophene, oxadiazole, and aniline moieties.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z ~253.31 for C₁₃H₁₁N₃OS) .
- X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement .
Q. What are the primary biological activities reported for this compound class, and what assay methodologies are commonly used?
- Methodology : Oxadiazole derivatives exhibit antimicrobial (via agar dilution assays), anticancer (MTT assays on cell lines), and anti-inflammatory (COX-2 inhibition) activities . Initial screening typically uses in vitro models, followed by dose-response studies to determine IC₅₀ values.
Advanced Research Questions
Q. How can molecular docking studies elucidate the biological target interactions of this compound?
- Methodology : Docking software (e.g., AutoDock Vina) predicts binding affinities to enzymes like EGFR or COX-2. The thiophene and oxadiazole groups often engage in π-π stacking and hydrogen bonding with active sites. Validation via molecular dynamics simulations (100 ns trajectories) assesses binding stability .
Q. How can researchers resolve discrepancies in reported biological activities of oxadiazole derivatives through systematic SAR studies?
- Methodology :
- Structural Modifications : Compare analogs with varying substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to identify pharmacophores.
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity trends. For example, electron-withdrawing groups on the phenyl ring may enhance antimicrobial potency .
Q. What strategies mitigate challenges in solubility and stability during pharmacological testing?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated aniline) to improve aqueous solubility.
- Formulation : Use cyclodextrin complexes or lipid-based nanoparticles to enhance bioavailability .
- Stability Studies : Monitor degradation under physiological pH (e.g., 7.4) via HPLC, identifying labile bonds (e.g., oxadiazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
